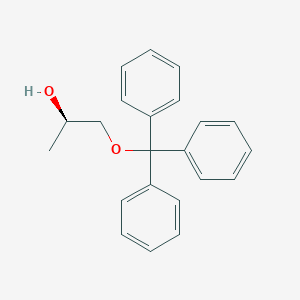

(R)-1-(Trityloxy)propan-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

(2R)-1-trityloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODCGDLBQGFBTI-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454033 | |

| Record name | (2R)-1-(triphenylmethoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20263-26-7 | |

| Record name | (2R)-1-(triphenylmethoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 1 Trityloxy Propan 2 Ol and Its Stereoisomers

Enantioselective Synthesis Approaches for (R)-1-(Trityloxy)propan-2-ol

Direct asymmetric synthesis offers an efficient route to enantiomerically pure compounds by creating the desired stereocenter from a prochiral substrate.

Asymmetric Catalysis in Propanol (B110389) Scaffold Formation

The formation of the chiral 1,2-diol backbone of this compound can be achieved through asymmetric catalysis. A prominent example of such a transformation is the Sharpless Asymmetric Dihydroxylation. organic-chemistry.orgwikipedia.org This method allows for the conversion of a prochiral alkene, such as propene or an allyl derivative, into a chiral diol with high enantioselectivity.

The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. wikipedia.org The choice of the chiral ligand, either from the dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) family, dictates which face of the alkene is hydroxylated, thus determining the stereochemistry of the resulting diol. For instance, the dihydroxylation of allyl alcohol would yield propane-1,2,3-triol, which could then be selectively protected. A more direct approach would involve the asymmetric dihydroxylation of an appropriately substituted propene derivative. The resulting (R)-propane-1,2-diol can then be selectively tritylated at the primary hydroxyl group to yield the target compound.

The general mechanism involves the formation of an osmium-ligand complex that coordinates with the alkene. This is followed by a [3+2] cycloaddition to form an osmate ester intermediate, which is then hydrolyzed to release the diol and the osmium catalyst. wikipedia.org A catalytic cycle is maintained by the continuous re-oxidation of the osmium species by the co-oxidant. harvard.edu

Derivations from Chiral Glycidol Intermediates

A highly effective and common strategy for the synthesis of this compound involves the use of enantiomerically pure (R)-glycidol as a starting material. nih.gov (R)-glycidol is a versatile three-carbon chiral building block containing both an epoxide and a primary alcohol functional group.

The synthesis can proceed through a two-step sequence. The first step is the protection of the primary hydroxyl group of (R)-glycidol with a trityl group. This is typically achieved by reacting (R)-glycidol with trityl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct. The second step involves the regioselective ring-opening of the resulting (R)-1-(trityloxy)-2,3-epoxypropane. This can be accomplished using a hydride source, such as lithium aluminum hydride, to deliver a hydride ion to the less sterically hindered C3 position of the epoxide, yielding this compound.

Kinetic Resolution Strategies for Racemic 1-(Trityloxy)propan-2-ol

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This approach relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution Utilizing Lipases (e.g., CAL-B)

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity and mild reaction conditions. nih.govnih.gov Lipases catalyze the acylation or deacylation of alcohols in a stereoselective manner. For the resolution of racemic 1-(trityloxy)propan-2-ol, a lipase (B570770) such as Candida antarctica Lipase B (CAL-B), often immobilized as Novozym 435, can be employed.

In a typical procedure, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase will selectively acylate one of the enantiomers at a much faster rate, leaving the other enantiomer unreacted. For example, if the lipase preferentially acylates the (S)-enantiomer, the unreacted this compound can be separated from the (S)-2-acetoxy-1-(trityloxy)propane. Ideally, the reaction is stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the acylated product. Lipases from Pseudomonas fluorescens have also shown high efficiency in resolving similar aryloxy-propan-2-ol derivatives. mdpi.com

| Enzyme | Substrate Analog | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Conversion |

| Novozym 435 (CAL-B) | rac-1-phenyl-1-propanol | Lauric Acid | Toluene | >95% (for S-enantiomer) | ~50% |

| Pseudomonas fluorescens Lipase | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Water (hydrolysis) | Phosphate buffer/MeCN | >99% (for R-alcohol) | ~50% |

| Pseudomonas cepacia Lipase (PSL-C) | rac-1,2-diols | Vinyl Acetate | tert-Butyl methyl ether | High | Good |

Chemoenzymatic Protocols for Enantiopure Access

Chemoenzymatic strategies combine the high selectivity of enzymatic reactions with the versatility of chemical transformations to achieve efficient syntheses of enantiopure compounds. nih.govsemanticscholar.org A chemoenzymatic approach to this compound can be designed to leverage the strengths of both methodologies.

One such protocol could begin with the enzymatic kinetic resolution of a simpler, un-tritylated precursor, such as racemic propane-1,2-diol. A lipase could be used to selectively acylate the primary hydroxyl group of (S)-propane-1,2-diol, leaving (R)-propane-1,2-diol largely unreacted. After separation, the enantiomerically enriched (R)-propane-1,2-diol can be subjected to a regioselective chemical tritylation of the primary hydroxyl group. This subsequent chemical step would yield the desired this compound. This approach avoids the need to perform enzymatic resolution on the more sterically hindered tritylated substrate and can be more efficient.

Regioselective and Chemoselective Tritylation of Polyhydroxylated Precursors

When synthesizing this compound from a precursor containing multiple hydroxyl groups, such as (R)-propane-1,2-diol, the selective protection of the primary hydroxyl group over the secondary one is crucial. The trityl (triphenylmethyl) group is well-suited for this purpose due to its significant steric bulk. total-synthesis.com

The tritylation reaction is typically carried out using trityl chloride in the presence of a base like pyridine. The reaction proceeds via an SN1-type mechanism, forming a stable trityl cation. total-synthesis.com Due to steric hindrance, this bulky electrophile reacts preferentially with the less hindered primary hydroxyl group of propane-1,2-diol. The secondary hydroxyl group reacts at a much slower rate, allowing for a high degree of regioselectivity. nih.gov Careful control of reaction conditions, such as temperature and reaction time, can further enhance the selectivity and yield of the desired primary trityl ether. More modern methods may employ trityl alcohols with an activating agent or use silver salts to facilitate the formation of the trityl cation, which can be particularly useful for less reactive or more hindered alcohols. nih.govut.ac.ir

Selective Protection of Primary Hydroxyl Groups in Polyol Systems

The selective protection of primary hydroxyl groups in the presence of secondary ones is a crucial transformation in the chemistry of polyols, such as carbohydrates, glycerols, and diols. The trityl group, due to its significant steric hindrance, is highly effective for this purpose. The reaction typically involves the treatment of the polyol with trityl chloride in the presence of a base. The bulkiness of the trityl group allows it to react preferentially at the sterically more accessible primary hydroxyl group.

In the context of 1,2-propanediol, this selectivity allows for the primary hydroxyl to be protected, leaving the secondary hydroxyl available for further synthetic manipulations. A general and rapid procedure for the selective tritylation of primary hydroxyl functions in polyhydric compounds has been developed. For instance, the reaction of 1,2-propanediol with trityl chloride in the presence of a silver nitrate (B79036) catalyst has been shown to yield the 1-O-tritylated product in high yield. Specifically, this method applied to 1,2-propanediol resulted in an 87% yield of 1-(trityloxy)propan-2-ol. nih.gov This high regioselectivity underscores the utility of the trityl group in differentiating between primary and secondary hydroxyls within the same molecule.

The general scheme for the selective tritylation of a primary hydroxyl group in a polyol system is depicted below: R-CH(OH)CH₂OH + Tr-Cl → R-CH(OH)CH₂O-Tr + HCl

This selective protection is a foundational step in the synthesis of complex molecules where different hydroxyl groups need to be addressed sequentially.

Advanced Catalytic Systems for Tritylation Reactions

To enhance the efficiency and selectivity of tritylation reactions, advanced catalytic systems have been developed. These systems often offer milder reaction conditions, higher yields, and easier purification procedures compared to traditional methods that may require stoichiometric amounts of activating agents or harsh conditions.

A novel and efficient approach for the tritylation of alcohols involves the use of a recyclable Lewis acid-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄). This method demonstrates excellent chemoselectivity for primary alcohols over secondary alcohols. The reaction proceeds at room temperature with a low catalyst loading (5 mol%), affording high yields of the corresponding trityl ethers.

The plausible mechanism involves the generation of a trityl cation from triphenylmethyl alcohol by the ionic liquid, which then undergoes nucleophilic substitution with the alcohol. This catalytic system is not only efficient but also reusable, with the ionic liquid being recycled for several catalytic cycles with minimal loss of activity. This methodology is compatible with various sensitive protecting groups, highlighting its mild nature. The advantages of this protocol include high yields, reusability of the catalyst, excellent chemoselectivity, and a simple workup procedure.

A study on this system demonstrated the tritylation of a variety of alcohols. The data presented in the following interactive table is adapted from findings on the tritylation of various alcohols using EMIM·AlCl₄ as a catalyst, illustrating the general applicability of this method.

Table 1: EMIM·AlCl₄-Catalyzed Tritylation of Various Alcohols

| Alcohol | Time (h) | Yield (%) |

|---|---|---|

| Benzyl (B1604629) alcohol | 1.0 | 94 |

| 4-Methylbenzyl alcohol | 1.5 | 92 |

| 4-Methoxybenzyl alcohol | 1.5 | 95 |

| Propargyl alcohol | 2.0 | 89 |

| Cinnamyl alcohol | 1.0 | 96 |

Organic bases play a crucial role in traditional tritylation reactions, typically serving to neutralize the hydrochloric acid byproduct generated when using trityl chloride. Pyridine has historically been used as both a solvent and a base for these reactions. However, more nucleophilic bases like 4-dimethylaminopyridine (B28879) (DMAP) are often employed as catalysts to accelerate the reaction.

DMAP is a highly efficient acylation catalyst and is also effective in promoting tritylation. Its catalytic activity stems from its ability to react with the tritylating agent to form a highly reactive N-tritylpyridinium intermediate, which is then more susceptible to nucleophilic attack by the alcohol.

Interestingly, the choice of base can significantly impact the reaction's outcome. In some catalytic systems, the presence of pyridine can be detrimental. For example, in the silver nitrate-catalyzed tritylation of polyols, the addition of pyridine was found to work against the progress of the reaction. In contrast, in other systems, particularly those not involving a Lewis acidic metal catalyst, a non-coordinating base such as diisopropylethylamine (DIEA) has been found to be superior to the more coordinating pyridine, leading to higher yields and selectivity for monotritylation. DMAP, being a more potent nucleophilic catalyst than pyridine, generally leads to faster reaction rates.

Solvent Effects and Reaction Condition Optimization in Tritylation

The choice of solvent can have a profound effect on the rate and selectivity of tritylation reactions. The solvent's polarity and its ability to dissolve the reactants and stabilize intermediates are key factors.

In the context of the EMIM·AlCl₄ catalyzed tritylation, a screening of various solvents was performed. Dichloromethane (DCM) was found to be the most effective solvent in terms of both reaction time and yield. Other solvents such as acetonitrile (B52724) also provided good results, while tetrahydrofuran (B95107) (THF) and pyridine were found to be unsuitable for this particular catalytic system, yielding no desired product.

The following interactive table, adapted from a study on the effect of different solvents on the tritylation of propargyl alcohol in the presence of EMIM·AlCl₄, illustrates the significant impact of the solvent on the reaction outcome.

Table 2: Effect of Different Solvents on a Lewis Acid-Catalyzed Tritylation

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Toluene | 24 | Trace |

| THF | 24 | No Reaction |

| Pyridine | 24 | No Reaction |

| Acetonitrile | 2.5 | 85 |

| Dichloromethane | 2.0 | 89 |

In another study focusing on a silver nitrate-catalyzed system, a mixture of THF and dimethylformamide (DMF) (4:1) was found to be the optimal solvent system. The elimination of DMF from this system resulted in a considerable decrease in the reaction rate. nih.gov

Optimization of reaction conditions also involves the choice of base and temperature. As discussed previously, non-coordinating bases often provide better selectivity for monotritylation. Reaction temperatures are typically kept at or below room temperature to enhance selectivity, as higher temperatures can lead to the formation of di-tritylated byproducts.

Chemical Reactivity and Derivatization Strategies of R 1 Trityloxy Propan 2 Ol

Transformations at the Secondary Hydroxyl Moiety of (R)-1-(Trityloxy)propan-2-ol

The secondary alcohol at the C-2 position is a key site for chemical modification. Its reactivity is typical of secondary alcohols, allowing for a variety of transformations including the formation of ethers and esters, nucleophilic substitution, and oxidation.

The nucleophilic character of the secondary hydroxyl group allows for its conversion into ethers and esters, which can serve as protecting groups or as functional handles for further reactions.

Etherification: The formation of an ether from the secondary alcohol can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. The choice of alkylating agent allows for the introduction of a wide variety of ether functionalities. Acid-catalyzed etherification is also a viable method. researchgate.netresearchgate.net

Esterification: Esterification of the secondary hydroxyl group is readily accomplished by reaction with carboxylic acids or their derivatives. nih.govyoutube.comresearchgate.netmdpi.com Common methods include reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. Alternatively, acid-catalyzed Fischer esterification with a carboxylic acid can be employed. nih.govyoutube.com These reactions proceed efficiently to yield the corresponding ester, altering the steric and electronic properties of the molecule.

| Reaction Type | Typical Reagents and Conditions | Product |

|---|---|---|

| Etherification (Williamson) | 1. NaH, THF 2. R-X (e.g., CH₃I, BnBr) | (R)-1-(Trityloxy)-2-alkoxypropane |

| Esterification (Acyl Chloride) | R-COCl, Pyridine, CH₂Cl₂ | (R)-1-(Trityloxy)propan-2-yl ester |

| Esterification (Fischer) | R-COOH, cat. H₂SO₄, Heat | (R)-1-(Trityloxy)propan-2-yl ester |

The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This sulfonate ester is an excellent substrate for SN2 reactions. atlas.org A wide range of nucleophiles (e.g., azides, cyanides, halides) can then be introduced at the C-2 position, typically with inversion of stereochemistry.

While major skeletal rearrangements are not common for this simple aliphatic structure under standard conditions, care must be taken with certain reagents or under strongly acidic conditions that could potentially lead to side reactions, especially if the trityl group is cleaved, generating a carbocation. wiley-vch.de

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, (R)-1-(trityloxy)propan-2-one. byjus.comchemguide.co.uklibretexts.org This transformation is a fundamental reaction in organic synthesis. organic-chemistry.org A variety of oxidizing agents can be used, and the choice of reagent can be critical to avoid over-oxidation or cleavage of the acid-sensitive trityl group. chemguide.co.uklibretexts.orglibretexts.org

Milder, non-acidic reagents are generally preferred. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, providing the ketone in high yield under neutral or near-neutral conditions. libretexts.org Stronger oxidizing agents based on chromium(VI) in acidic media (e.g., Jones reagent) can also be used, but risk the deprotection of the trityl ether. byjus.comlibretexts.org

| Oxidizing Agent | Typical Conditions | Selectivity Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Mild; compatible with the trityl group. libretexts.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild and highly efficient; avoids heavy metals. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild; avoids acidic conditions and heavy metals. |

| Jones Reagent (H₂CrO₄) | Acetone, H₂SO₄, 0 °C to RT | Strongly acidic; may cause deprotection of the trityl group. libretexts.org |

Strategic Manipulation of the Trityloxy Protecting Group

The triphenylmethyl (trityl) group is a bulky protecting group for the primary hydroxyl group. Its key characteristic is its lability under acidic conditions, which allows for its selective removal. total-synthesis.comlookchem.com

The trityl group is classified as an acid-labile protecting group, stable to basic and neutral conditions but readily cleaved by acids. fiveable.menih.gov The mechanism of deprotection involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form the deprotected alcohol and the highly stable triphenylmethyl (trityl) carbocation. total-synthesis.comnih.gov The stability of this carbocation is the driving force for the reaction.

A range of acidic conditions can be employed for detritylation, allowing for fine-tuning of the reaction's selectivity. nih.gov Very mild conditions, such as treatment with dilute trifluoroacetic acid (TFA) (e.g., 1% TFA in dichloromethane) or formic acid, are often sufficient for its removal. total-synthesis.comnih.govnih.goviris-biotech.de Lewis acids, such as boron trichloride (B1173362) (BCl₃), can also effect smooth deprotection at low temperatures. lookchem.com The choice of acid and reaction conditions is crucial, especially when other acid-sensitive groups are present in the molecule. fiveable.meresearchgate.net

In multi-step synthesis, the ability to selectively deprotect one functional group while others remain intact is essential. jocpr.com This concept, known as orthogonality, is a key feature of the trityl group. iris-biotech.de The trityl ether can be used in conjunction with a variety of other protecting groups that are stable to acidic conditions. universiteitleiden.nl

For example, the trityl group is orthogonal to:

Silyl Ethers (e.g., TBDMS, TBDPS, TIPS): These are typically cleaved by fluoride (B91410) sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) and are generally stable to the mild acidic conditions used to remove trityl groups. lookchem.commasterorganicchemistry.comwikipedia.org Conversely, the trityl group is stable to fluoride-mediated desilylation. nih.gov

Benzyl (B1604629) Ethers (Bn): These are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), conditions under which the trityl group is stable. uwindsor.caorganic-chemistry.orgacs.org The trityl group can be selectively cleaved with acid in the presence of a benzyl ether. lookchem.comnih.gov

Esters (e.g., Acetate, Benzoate): These are removed by basic hydrolysis (saponification), which does not affect the trityl ether.

This orthogonality allows for complex synthetic sequences where different hydroxyl groups can be unmasked at various stages for further elaboration. jocpr.com

| Protecting Group | Typical Cleavage Condition | Stability to Trityl Cleavage (Mild Acid) | Trityl Stability to Cleavage Condition |

|---|---|---|---|

| Trityl (Tr) | Dilute Acid (e.g., 1% TFA, Formic Acid) total-synthesis.comnih.gov | - | - |

| TBDMS/TBDPS (Silyl Ethers) | Fluoride Source (e.g., TBAF) masterorganicchemistry.comwikipedia.org | Stable lookchem.com | Stable |

| Benzyl (Bn) | H₂, Pd/C (Hydrogenolysis) organic-chemistry.org | Stable lookchem.comnih.gov | Stable |

| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) or Acid | Potentially Labile | Stable |

Functionalization and Modification of the Propanol (B110389) Backbone

The propanol backbone of this compound serves as a versatile scaffold for the synthesis of various chiral building blocks. The presence of the trityl protecting group allows for regioselective modification of the secondary hydroxyl group, leading to a range of valuable derivatives.

Conversion to Chiral Aminopropanols and their Derivatives

The conversion of this compound to chiral aminopropanols represents a key transformation, as these products are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. While direct amination of the secondary alcohol is challenging, a common strategy involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an amine or an amine surrogate.

A prevalent method for the synthesis of chiral 1-amino-2-propanol involves the ring-opening of a chiral epoxide. For instance, (R)-propylene oxide can be reacted with an amine source to yield the desired aminopropanol. Although not a direct derivatization of this compound, this starting material could potentially be converted to the corresponding (R)-propylene oxide. A general two-step industrial preparation of chiral 1-amino-2-propanol from chiral epoxypropane involves a ring-opening reaction with trifluoroacetamide, followed by hydrolysis to yield the final product. nih.govpatsnap.com

Table 1: Representative Two-Step Synthesis of Chiral 1-Amino-2-propanol from (R)-propylene oxide

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | (R)-propylene oxide, Trifluoroacetamide | Sodium tert-butoxide | Tetrahydrofuran (B95107) | Room Temp. then 35 | 95 |

| 2 | Intermediate from Step 1 | Potassium carbonate, Water | Methanol | Room Temp. | 93 |

This table illustrates a general method for producing chiral aminopropanols from a related precursor, as direct conversion from this compound is not extensively documented in readily available literature.

Intramolecular Cyclization and Heterocycle Formation (e.g., Oxazolines, Oxazinanones)

The functionalized propanol backbone of this compound derivatives is a useful precursor for the synthesis of chiral heterocycles such as oxazolines and oxazinanones. These reactions typically proceed via intramolecular cyclization, where a nucleophilic group attacks an electrophilic center within the same molecule to form a ring.

Oxazolines:

The synthesis of 2-oxazolines often involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. nih.gov To utilize this compound in this context, it would first need to be converted to the corresponding N-acylamino alcohol. This can be achieved by first converting the alcohol to an amine, followed by acylation. The subsequent intramolecular cyclization can be promoted by various reagents, with triflic acid being an effective promoter for the dehydrative cyclization, generating water as the only byproduct. nih.gov This method has been shown to be tolerant of various functional groups. nih.gov

Table 2: General Conditions for Triflic Acid-Promoted Dehydrative Cyclization to 2-Oxazolines

| Substrate | Promoter | Solvent | Temperature (°C) |

| N-(2-hydroxyethyl)amide | Triflic acid (TfOH) | 1,2-dichloroethane (DCE) | 80 |

This table outlines a general procedure for oxazoline (B21484) synthesis. Application to derivatives of this compound would require prior conversion to the appropriate N-(2-hydroxyethyl)amide substrate.

Oxazinanones:

The synthesis of oxazinanones, six-membered heterocyclic compounds, can be achieved through various synthetic routes. One reported method involves the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, promoted by a Brønsted acid catalyst such as silica-supported perchloric acid. nih.gov This specific methodology is not directly applicable to the derivatization of this compound. The development of synthetic routes to oxazinanones starting from this compound would likely involve a multi-step sequence to introduce the necessary functional groups for cyclization, such as an amino and a carboxylic acid or its derivative in a 1,3-relationship.

Applications of R 1 Trityloxy Propan 2 Ol in Complex Molecule Synthesis

Precursor in Stereoselective Synthesis of Pharmaceutical Agents

The utility of (R)-1-(Trityloxy)propan-2-ol is prominently highlighted in the synthesis of chiral drugs where specific stereoisomers are essential for therapeutic activity. Its protected primary alcohol and free secondary alcohol provide a versatile scaffold for sequential chemical modifications.

As a Chiral Building Block for Antiviral Nucleotide and Nucleoside Analogs

This compound is a key precursor for introducing the chiral side chain found in several acyclic nucleotide and nucleoside analogs that exhibit potent antiviral properties.

Tenofovir (TFV), an essential medicine for the treatment of HIV and hepatitis B, is a chiral acyclic nucleoside phosphonate. The therapeutic efficacy of Tenofovir is highly dependent on its stereochemistry, with the (R)-enantiomer being approximately 100-fold more active as a reverse transcriptase inhibitor than its (S)-counterpart. nih.govacs.org

One of the chemoenzymatic strategies developed for the synthesis of the crucial (R)-enantiomer involves the kinetic resolution of racemic 1-(trityloxy)propan-2-ol. nih.govacs.org This process utilizes the enzyme Candida antarctica lipase (B570770) B (CAL-B) to selectively acylate the (S)-enantiomer, allowing for the separation of the desired this compound. Although this method provides a pathway to the chiral intermediate, it is noted to have limitations for large-scale production, as it extends the synthesis by about six steps. nih.govacs.org The resulting (R)-alcohol is then converted through several steps, including alkylation and deprotection, to yield (R)-Tenofovir. nih.govacs.org

(S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA) is a broad-spectrum antiviral agent. nih.govresearchgate.net The synthesis of its fluorinated analog, (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA), has been developed for applications such as positron emission tomography (PET) imaging to study drug biodistribution. nih.gov

In the synthesis of a key precursor for radiofluorination, a derivative of the target compound, (R)-1-(6-(Tritylamino)-9H-purin-9-yl)-3-(trityloxy)propan-2-ol, is utilized. nih.gov This intermediate undergoes reaction with sodium hydride and is subsequently treated with diethyl p-toluenesulfonyloxymethylphosphonate. The trityl groups are then removed using 80% acetic acid to yield (R)-Diethyl (1-(6-amino-9H-purin-9-yl)-3-hydroxypropan-2-yloxy)methylphosphonate, a direct precursor for the introduction of the fluorine atom. nih.gov This demonstrates the role of the trityl-protected propanol (B110389) moiety in constructing the chiral backbone of these antiviral agents.

Pretomanid is a nitroimidazole-based drug used in combination therapies for treating multidrug-resistant tuberculosis. nih.govnih.gov Its synthesis involves the chiral epoxide, (R)-glycidol, which is often protected to control reactivity and prevent side reactions. The trityl-protected version, (R)-trityl-glycidol, is a direct precursor to this compound.

In the synthesis of Pretomanid, (R)-trityl-glycidol is reacted with 2-bromo-4-nitro-1H-imidazole. acs.org The epoxide ring is opened by the imidazole, forming an intermediate that is structurally analogous to this compound, with the imidazole moiety attached at the C1 position. Research has shown that trityl-glycidol is less reactive compared to other protected glycidols, requiring higher temperatures (70 °C) for the alkylation of the imidazole. acs.org Despite its lower reactivity, it is a viable starting material in a linear, three-step synthesis that can produce Pretomanid in up to 40% isolated yield. nih.govnih.govacs.org

Table 1: Reactivity of Protected (R)-Glycidols in Pretomanid Synthesis

| Protecting Group | Reaction Conditions | Outcome |

|---|---|---|

| Trityl (Tr) | Toluene, DIPEA, 70 °C, 46 h | 98% consumption of glycidol, 81% conversion to desired intermediate. acs.org |

| p-Methoxybenzyl (PMB) | Toluene, DIPEA, 40 °C, 22 h | 98% consumption, 90% conversion. |

| Benzyl (B1604629) (Bn) | Toluene, DIPEA, 40 °C, 22 h | 98% consumption, 88% conversion. |

This interactive table summarizes the performance of different protecting groups for (R)-glycidol in the alkylation step of Pretomanid synthesis.

Synthesis of Other Chiral Biologically Active Compounds

The use of this compound and related chiral synthons extends beyond the specific examples above. Chiral alcohols are fundamental building blocks in the stereoselective synthesis of a wide array of pharmacologically active compounds. tcichemicals.commdpi.com The principles of using such chiral precursors are central to medicinal chemistry, as the biological activity of many drugs is dependent on a single enantiomer. tcichemicals.com The separation of racemic mixtures into pure enantiomers, or the direct synthesis of a single enantiomer using a chiral pool approach, is a critical step in drug development. tcichemicals.com this compound, derived from the chiral pool, provides a reliable method for introducing a specific stereocenter that can be elaborated into more complex chiral molecules.

Utility in Nucleoside and Oligonucleotide Synthesis

In the chemical synthesis of DNA and RNA oligonucleotides, protecting groups are essential to ensure the correct formation of phosphodiester bonds between monomer units and to prevent unwanted side reactions at reactive functional groups on the nucleobases and the sugar moiety. springernature.com

The trityl group, and more commonly its dimethoxy-substituted derivative (DMT), is the standard protecting group for the 5'-hydroxyl function of the nucleoside. yale.edu This bulky group serves two primary purposes:

Preventing Self-Polymerization : It blocks the 5'-hydroxyl group, preventing the nucleoside from reacting with itself during the phosphoramidite coupling step.

Facilitating Purification : The lipophilic nature of the trityl group allows for efficient "trityl-on" purification of the desired full-length oligonucleotide product from shorter failure sequences using reverse-phase chromatography. yale.eduglenresearch.com

While this compound itself is not directly incorporated into the oligonucleotide backbone, its trityl ether linkage is representative of the key protective strategy used in this field. The acid-labile nature of the trityl group allows for its clean removal at the end of each coupling cycle to free the 5'-hydroxyl for the next monomer addition. glenresearch.com The stability and removal of the trityl group are precisely controlled during the automated synthesis cycle. glenresearch.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tenofovir (TFV) |

| (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine ((S)-HPMPA) |

| (1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA) |

| Pretomanid |

| (R)-glycidol |

| 2-bromo-4-nitro-1H-imidazole |

| Candida antarctica lipase B (CAL-B) |

| Sodium hydride |

| Diethyl p-toluenesulfonyloxymethylphosphonate |

| Acetic acid |

| (R)-1-(6-(Tritylamino)-9H-purin-9-yl)-3-(trityloxy)propan-2-ol |

| (R)-Diethyl (1-(6-amino-9H-purin-9-yl)-3-hydroxypropan-2-yloxy)methylphosphonate |

Contribution to the Construction of Complex Organic Architectures (e.g., Diterpene Derivatives, Azetidines)

The chiral scaffold of this compound serves as a valuable starting material in stereoselective synthesis, enabling the construction of complex and biologically significant molecules. Its utility has been particularly noted in the synthesis of substituted azetidines, where the defined stereochemistry of the building block is crucial for controlling the final architecture of the molecule.

Synthesis of Azetidine Derivatives

This compound and its derivatives are instrumental in the multi-step synthesis of complex azetidine-based scaffolds. The trityl protecting group plays a crucial role in selectively masking the primary alcohol, allowing for transformations at other sites of the molecule. This strategic protection is a key step in the construction of chiral azetidine cores that are of interest in medicinal chemistry.

A notable application involves the synthesis of diverse azetidine-based structures for the development of libraries focused on central nervous system (CNS) targets. In these synthetic sequences, a chiral amino diol, which can be conceptually derived from a protected propanolamine backbone, undergoes protection of its primary alcohol as a trityl ether. This step ensures that the primary hydroxyl group does not interfere with subsequent reactions, such as the formation of a benzylic chloride and the eventual cyclization to form the azetidine ring. The trityl group is typically removed later in the synthetic pathway to yield the final functionalized azetidine.

For instance, in the synthesis of certain trisubstituted azetidines, a key intermediate is a trityl-protected N-allyl amino diol derivative. The protection of the primary alcohol as its trityl ether is achieved in high yield (95-99%) and is a critical step before the formation of a chloride intermediate that precedes the cyclization to the azetidine ring. The trityl group can be subsequently removed under acidic conditions, for example, with trifluoroacetic acid, to reveal the primary alcohol for further functionalization or to yield the final target molecule.

The following table summarizes a synthetic sequence for an azetidine scaffold where a trityl-protected propanol-like moiety is a key intermediate.

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | N-alkylation | Bromoacetonitrile | 92-95 |

| 2 | Trityl Protection of Primary Alcohol | Trityl chloride | 95-99 |

| 3 | Chloride Formation | Not specified | 65-71 |

| 4 | Azetidine Ring Formation | Lithium hexamethyldisilylazide (LiHMDS), -50 °C | Not specified |

| 5 | Functional Group Manipulations | DIBAL reduction, o-nitrobenzenesulfonyl chloride | 71-91 (2 steps) |

| 6 | Trityl Deprotection | Trifluoroacetic acid | Not specified |

This table illustrates a general synthetic scheme for azetidine scaffolds where the protection of a primary alcohol as a trityl ether is a key step in the multi-step synthesis.

Synthesis of Diterpene Derivatives

While this compound is a versatile chiral building block, its specific application in the total synthesis of diterpene derivatives is not extensively documented in the reviewed scientific literature. The synthesis of complex diterpenes often utilizes chiral pool starting materials with larger, more complex carbocyclic frameworks that are structurally closer to the final target molecule.

Stereochemical Analysis and Advanced Spectroscopic Characterization of R 1 Trityloxy Propan 2 Ol

Methodologies for Enantiomeric Purity and Stereochemical Assignment

The determination of the enantiomeric purity of (R)-1-(Trityloxy)propan-2-ol is critical to verify the success of an asymmetric synthesis or a chiral resolution process. Several complementary techniques are utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers directly. This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of chiral alcohols like this compound, polysaccharide-based CSPs are particularly effective. Columns packed with derivatives of cellulose or amylose, such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated broad applicability and high selectivity for a variety of racemic compounds, including aromatic alcohols. The separation is typically performed in normal-phase mode, utilizing a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or isopropanol). The differential interaction between the enantiomers and the chiral stationary phase, which can involve hydrogen bonding, π-π stacking, and steric interactions, results in the separation of the (R) and (S) enantiomers, allowing for their quantification.

Table 1: Representative Chiral HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak® AD-H) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (R) and (S)-1-(Trityloxy)propan-2-ol peaks |

Derivatization to Diastereomeric Adducts for Chromatographic Resolution

An alternative to direct chiral HPLC is the indirect method, which involves converting the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). Since diastereomers possess different physical properties, they can be separated using standard, non-chiral chromatography.

For chiral alcohols, a common and highly effective CDA is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. nist.gov In its activated form (e.g., Mosher's acid chloride), it reacts with (R)- and (S)-1-(Trityloxy)propan-2-ol to form diastereomeric Mosher esters. These esters can then be separated and quantified by standard silica gel HPLC or even analyzed directly by ¹H NMR spectroscopy. nist.govresearchgate.net The analysis of the NMR spectra of the separated diastereomers or the mixture can also be used to assign the absolute configuration of the original alcohol. nist.gov

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances. An enantiomerically pure sample of a chiral compound will rotate the plane of plane-polarized light in a specific direction. wikipedia.org The magnitude of this rotation is quantified as the specific rotation, [α], which is an intensive property for a given compound under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.org

The specific rotation is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature (in °C).

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For this compound, a non-zero specific rotation value would confirm its optical activity. Its enantiomer, (S)-1-(Trityloxy)propan-2-ol, would exhibit a specific rotation of equal magnitude but opposite sign. While the direction of rotation ((+) for dextrorotatory or (-) for levorotatory) cannot be predicted from the (R/S) designation alone, its measurement is a key parameter for characterizing the enantiopure compound. masterorganicchemistry.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Once stereochemical purity is established, spectroscopic methods are employed to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons of the trityl group and the propanol (B110389) backbone. The fifteen aromatic protons of the three phenyl rings on the trityl group typically appear as a complex multiplet in the downfield region of 7.2-7.5 ppm. The protons on the propanol moiety would appear more upfield. The methine proton (CH-OH) would be deshielded by the adjacent oxygen, and the methyl protons (CH₃) would likely appear as a doublet due to coupling with the methine proton.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the methyl, methylene, and methine carbons of the propanol chain, as well as the quaternary ether carbon and the aromatic carbons of the trityl group. The aromatic region would typically display four signals for the trityl group (ipso, ortho, meta, and para carbons).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between coupled protons, confirming the -CH(OH)-CH₂-O- and CH₃-CH(OH)- fragments. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Table 2: Expected NMR Chemical Shift Data (δ in ppm) for this compound in CDCl₃

| Atom | Type | Expected ¹H NMR Shift (ppm) | Multiplicity | Expected ¹³C NMR Shift (ppm) |

| Trityl-C Ph₃ | Quaternary | - | - | ~87 |

| Trityl-Ph | Aromatic | ~7.20 - 7.50 | Multiplet | ~127-129 (o, m, p), ~144 (ipso) |

| C H₂-OTr | Methylene | ~3.1 - 3.3 | Multiplet | ~68 - 72 |

| C H-OH | Methine | ~3.9 - 4.1 | Multiplet | ~65 - 69 |

| C H₃ | Methyl | ~1.1 - 1.3 | Doublet | ~20 - 25 |

| OH | Hydroxyl | Variable | Singlet (broad) | - |

| Note: These are predicted values based on the chemical structure and data for analogous compounds. |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent feature would be a strong, broad absorption band in the region of 3600-3300 cm⁻¹ due to the O-H stretching vibration of the secondary alcohol group; the broadening is a result of intermolecular hydrogen bonding. libretexts.org A strong C-O stretching band for the secondary alcohol would be expected around 1050-1150 cm⁻¹. The ether linkage (C-O-C) of the trityl group would also show a strong C-O stretching absorption, typically in the 1050-1150 cm⁻¹ range, which may overlap with the alcohol C-O stretch. libretexts.org Furthermore, the trityl group would give rise to characteristic absorptions for aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3600 - 3300 | Strong, Broad |

| C-H Stretch | Aromatic (Trityl) | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Propyl) | 3000 - 2850 | Medium |

| C=C Stretch | Aromatic (Trityl) | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Alcohol & Ether | 1150 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound by providing detailed information about its molecular weight and fragmentation patterns. The ionization of the molecule allows for the determination of its molecular ion and the analysis of its characteristic fragment ions, which reveals significant structural motifs.

Under typical mass spectrometry conditions, such as electrospray ionization (ESI) or electron ionization (EI), the this compound molecule is expected to produce a molecular ion ([M]+) or a pseudo-molecular ion (e.g., [M+H]+ or [M+Na]+). The exact mass of this ion can be calculated and is a key identifier for the compound. Given the molecular formula C22H22O2, the predicted monoisotopic mass is approximately 318.16 g/mol . The observation of a peak corresponding to this mass would confirm the molecular weight of the compound.

The fragmentation of this compound is highly characteristic, primarily due to the presence of the bulky and stable trityl group. The most significant fragmentation pathway involves the cleavage of the C-O bond between the propanol backbone and the trityl group. This heterolytic cleavage results in the formation of a highly stable triphenylmethyl cation, also known as the trityl cation ([C(C6H5)3]+). This cation is particularly stable due to the extensive resonance delocalization of the positive charge across the three phenyl rings. Consequently, the mass spectrum of this compound is expected to be dominated by a base peak at a mass-to-charge ratio (m/z) of 243. The high intensity of this peak is a hallmark of trityl-containing compounds. glenresearch.com

Other fragmentation pathways, though less prominent, can also provide valuable structural information. Alpha-cleavage, a common fragmentation pattern for alcohols, may occur adjacent to the hydroxyl group. docbrown.infolibretexts.org This could involve the loss of a methyl radical (•CH3) from the 2-position of the propanol moiety, leading to a fragment ion. Additionally, the loss of a water molecule (H2O) from the molecular ion is a characteristic fragmentation for alcohols, which would result in a peak at [M-18]+.

The fragmentation analysis provides a clear "fingerprint" for this compound, with the trityl cation being the most telling fragment for identification. The combination of the molecular ion peak and the specific pattern of fragment ions allows for unambiguous confirmation of the compound's structure.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |

| [M]+ | [C22H22O2]+ | ~318.16 | Molecular Ion |

| [C(C6H5)3]+ | Trityl Cation | 243 | Base peak, characteristic of the trityl group |

| [M - H2O]+ | ~300.15 | Loss of water from the alcohol moiety | |

| [M - CH3]+ | ~303.14 | Alpha-cleavage with loss of a methyl radical | |

| [CH3CH(OH)CH2O]+ | ~75.04 | Fragment from cleavage of the trityl ether bond |

Mechanistic Insights and Computational Investigations of R 1 Trityloxy Propan 2 Ol Chemistry

Detailed Reaction Mechanisms of Tritylation and Related Transformations

The introduction of the bulky trityl (triphenylmethyl) group is a cornerstone of protecting group chemistry, particularly for primary alcohols. The selective formation of (R)-1-(Trityloxy)propan-2-ol from (R)-propane-1,2-diol is a classic example of this strategy, driven by the distinct reactivity of the primary versus the secondary hydroxyl group.

The tritylation of an alcohol typically proceeds through a Substitution Nucleophilic Unimolecular (SN1) mechanism. total-synthesis.comumkc.edu This pathway is favored due to the exceptional stability of the intermediate trityl cation. The reaction is generally initiated by reacting an alcohol with trityl chloride (Tr-Cl) in the presence of a base, such as pyridine (B92270), which serves to neutralize the HCl byproduct. total-synthesis.com

The key steps of the SN1 mechanism for the formation of a trityl ether are as follows:

Formation of the Trityl Cation: The reaction is initiated by the dissociation of the trityl halide (e.g., trityl chloride) to form a resonance-stabilized triphenylmethyl carbocation, commonly known as the trityl cation. This step is the rate-determining step of the reaction. masterorganicchemistry.comyoutube.com The stability of this cation is attributed to the extensive delocalization of the positive charge over the three phenyl rings.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic trityl cation. In the case of (R)-propane-1,2-diol, the primary hydroxyl group is sterically more accessible and therefore reacts preferentially.

Deprotonation: The resulting protonated ether is then deprotonated, often by the base present in the reaction mixture (e.g., pyridine), to yield the final trityl ether and the protonated base.

The SN1 nature of this reaction is a critical factor in its success. A direct SN2 attack of the alcohol on the trityl chloride is sterically hindered at the quaternary carbon atom. total-synthesis.com The stability of the tertiary carbocation intermediate is the primary driver for the SN1 pathway. masterorganicchemistry.com

| Step | Description | Key Intermediate/Transition State |

| 1 | Heterolytic cleavage of the C-Cl bond in trityl chloride. | Trityl cation (Ph3C+) |

| 2 | Nucleophilic attack of the primary alcohol on the trityl cation. | Oxonium ion intermediate |

| 3 | Deprotonation by a base. | Final trityl ether product |

The synthetic utility of this compound lies in the selective derivatization of the remaining secondary hydroxyl group. The bulky trityl group provides significant steric hindrance, influencing the approach of reagents and often dictating the stereochemical outcome of subsequent reactions at the chiral center.

For instance, in acylation or alkylation reactions of the secondary alcohol, the trityl group can direct the incoming electrophile to the less hindered face of the molecule. This steric control is a powerful tool in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The mechanism of these derivatizations will typically follow standard pathways for alcohol modification (e.g., nucleophilic acyl substitution for esterification), but the kinetics and stereoselectivity are heavily influenced by the presence of the trityl ether.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine the intricacies of chemical reactions and molecular properties that are often difficult to probe experimentally. For this compound, theoretical methods are invaluable for understanding its reactivity, selectivity, and three-dimensional structure.

Density Functional Theory (DFT) is a prominent computational method used to model chemical reactivity. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the theoretical investigation of reaction mechanisms and the factors that control selectivity.

For the selective tritylation of (R)-propane-1,2-diol, computational models can be used to compare the activation energies for the reaction at the primary versus the secondary hydroxyl group. These calculations would likely confirm that the transition state leading to the formation of the primary trityl ether is significantly lower in energy due to reduced steric clash, thus explaining the observed regioselectivity.

Furthermore, computational models can predict the electronic properties of this compound, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its nucleophilic and electrophilic character and predicting its reactivity in subsequent transformations.

The three-dimensional arrangement of atoms in a molecule, its conformation, plays a critical role in its reactivity and physical properties. DFT computations are a reliable tool for performing conformational analysis. nih.gov For a flexible molecule like this compound, with several rotatable bonds, multiple low-energy conformations may exist.

Computational studies on the parent molecule, (R)-propane-1,2-diol, have shown the presence of various conformers stabilized by intramolecular hydrogen bonding. nih.gov The introduction of the bulky trityl group at the primary position significantly alters the conformational landscape. DFT calculations can predict the preferred conformations of this compound by identifying the geometries that minimize steric interactions between the trityl group and the rest of the molecule.

This conformational analysis is also critical for understanding chirality transmission. Studies on other chiral trityl-containing alcohols have demonstrated that the chirality of the alcohol can induce a preferred helical conformation (a "propeller" twist) in the three phenyl rings of the trityl group. nih.govnih.gov This phenomenon, which can be investigated using computational methods in conjunction with techniques like circular dichroism spectroscopy, highlights the subtle interplay of steric and electronic effects that govern the molecule's structure and properties. nih.gov

| Computational Method | Application to this compound | Insights Gained |

| DFT (Energy Calculations) | Modeling the tritylation of (R)-propane-1,2-diol. | Understanding the origin of regioselectivity (primary vs. secondary alcohol). |

| DFT (Frontier Orbitals) | Analysis of HOMO-LUMO energies and charge distribution. | Prediction of nucleophilic and electrophilic sites and overall reactivity. |

| DFT (Conformational Search) | Identification of low-energy conformers. | Understanding the influence of the trityl group on molecular shape and steric accessibility. |

| DFT (Chirality Analysis) | Prediction of induced helicity in the trityl group. | Insight into the transmission of stereochemical information within the molecule. |

Emerging Trends and Future Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of chiral 1,2-diols and their protected derivatives is a cornerstone of modern asymmetric synthesis. nih.govresearchgate.net Future research into the production of (R)-1-(Trityloxy)propan-2-ol is increasingly geared towards sustainability, aiming to reduce environmental impact and improve efficiency.

One promising avenue is the exploration of chemoenzymatic methods . nih.govsemanticscholar.orgrjpbr.com These approaches combine the selectivity of enzymatic catalysis with the versatility of chemical reactions. For instance, the enzymatic kinetic resolution of a racemic mixture of 1,2-propanediol, followed by the chemical introduction of the trityl group, could offer a greener alternative to traditional chiral resolution techniques. Lipases are particularly effective for the kinetic resolution of protected 1,2-propanediol derivatives, and this strategy could be adapted for the synthesis of the target molecule. nih.gov

Furthermore, the development of catalytic asymmetric hydrogenation of α-hydroxy ketones provides a direct route to chiral diols. rsc.org Research into catalysts that can tolerate the steric bulk of a trityl-protected substrate or the development of a one-pot protection and asymmetric reduction sequence could represent a significant advancement. The use of earth-abundant metal catalysts in these transformations is a key aspect of sustainable synthesis.

Additionally, advancements in organocatalysis offer metal-free alternatives for the synthesis of chiral diols. nih.govlookchem.com Proline and its derivatives, for example, have been shown to catalyze the direct asymmetric aldol (B89426) reaction to produce anti-1,2-diols with high enantioselectivity. lookchem.com Investigating the application of such catalysts for the synthesis of precursors to this compound could lead to more environmentally benign production methods.

The trityl group itself, while offering excellent protection, presents challenges in terms of atom economy. nih.gov Future research may focus on the development of recyclable tritylation agents or in-situ generation of the trityl cation from catalytic amounts of a precursor to minimize waste. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. | Enzyme stability and cost, compatibility of enzymatic and chemical steps. |

| Catalytic Asymmetric Hydrogenation | High efficiency and enantioselectivity, potential for high turnover numbers. | Catalyst cost (especially for precious metals), substrate scope limitations. |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, reaction times, and substrate scope can be limitations. |

| Recyclable Tritylation Agents | Improved atom economy, reduced waste. | Development of stable and easily recyclable reagents. |

Expansion of Applications in Chemical Biology and Material Science

As a chiral building block, this compound holds significant potential for applications beyond traditional organic synthesis, particularly in the burgeoning fields of chemical biology and material science.

In chemical biology , the chiral 1,2-propanediol motif is a common structural element in many biologically active molecules and natural products. nih.gov The trityl-protected form allows for selective functionalization at the secondary alcohol, making it a valuable intermediate in the synthesis of complex molecular probes, enzyme inhibitors, and drug candidates. nih.govrsc.org The trityl group's lability under acidic conditions allows for its removal at a later synthetic stage, revealing the primary alcohol for further modification. nih.gov This feature is particularly useful in the solid-phase synthesis of oligonucleotides and peptides, where selective deprotection is crucial.

Future research could explore the incorporation of this compound into the synthesis of novel chiral ligands for asymmetric catalysis. researchgate.netnih.govmdpi.comsigmaaldrich.com The diol functionality, once deprotected, can coordinate to metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The bulky trityl group could also be exploited to create specific steric environments in the resulting catalysts. nih.gov

In material science , the demand for chiral materials is growing due to their unique optical and electronic properties. mdpi.com Chiral polymers, for instance, can exhibit circularly polarized luminescence (CPL), a property with applications in 3D displays, optical data storage, and security inks. This compound could serve as a chiral monomer or a chiral initiator in the synthesis of such polymers. mdpi.comresearchgate.net The incorporation of this chiral unit into the polymer backbone can induce a helical structure, leading to macroscopic chirality.

Furthermore, chiral 1,2-diol derivatives are being investigated for the development of biodegradable polymers . researchgate.netmdpi.comnih.gov Polyesters synthesized from chiral diols can exhibit different degradation rates and mechanical properties compared to their achiral or racemic counterparts. Research into the polymerization of (R)-1,2-propanediol, derived from the deprotection of this compound, with various dicarboxylic acids could lead to new biodegradable materials with tailored properties for applications in packaging, agriculture, and medicine.

Table 2: Potential Applications of this compound in Chemical Biology and Material Science

| Field | Potential Application | Rationale |

| Chemical Biology | Synthesis of chiral drug intermediates and molecular probes. | The chiral 1,2-diol motif is a common pharmacophore. |

| Development of novel chiral ligands for asymmetric catalysis. | The diol functionality can coordinate with metal centers to create a chiral catalytic environment. | |

| Material Science | Synthesis of chiral polymers with unique optical properties (e.g., CPL). | Incorporation of the chiral unit can induce helical polymer structures. |

| Development of novel biodegradable polyesters. | Chirality can influence the physical and degradation properties of polymers. |

Integration with Flow Chemistry and Process Intensification Methodologies

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and process intensification to improve efficiency, safety, and sustainability. cetjournal.itfrontiersin.orgmdpi.comnih.gov The synthesis of this compound is well-suited for these modern manufacturing paradigms.

Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents. nih.govscirp.orgscirp.orgchimia.ch The synthesis of chiral diols and their protection can be translated into a continuous process. For example, a packed-bed reactor containing an immobilized enzyme could be used for the kinetic resolution step, followed by an in-line protection step in a subsequent flow reactor. nih.gov This "telescoped" approach minimizes manual handling and purification steps, leading to a more streamlined and efficient process. acs.org

Microreactors , with their extremely high surface-area-to-volume ratios, offer even greater control over reaction conditions and are ideal for process optimization and small-scale production. cetjournal.itfrontiersin.orgmdpi.comchimia.ch The synthesis of this compound in a microreactor could allow for the use of more reactive reagents or higher temperatures, potentially accelerating reaction rates and improving yields. The inherent safety of microreactors also allows for the exploration of novel and more energetic reaction pathways that would be too hazardous to conduct on a large scale in a batch reactor.

Process intensification also involves the use of alternative energy sources, such as microwaves or ultrasound, to enhance reaction rates. The integration of these technologies with flow reactors could further intensify the synthesis of this compound. For instance, microwave-assisted tritylation in a continuous flow setup could significantly reduce reaction times compared to conventional heating methods.

The future of this compound synthesis will likely involve the development of fully automated, continuous processes that integrate synthesis, purification, and analysis in a single, compact system. This will not only improve the efficiency and sustainability of its production but also make this valuable chiral building block more accessible for a wider range of applications.

常见问题

Q. What are the common synthetic routes for preparing enantiopure (R)-1-(Trityloxy)propan-2-ol?

(Methodological Answer) The synthesis typically involves stereoselective oxidation or hydrolysis of a boronic ester precursor. For example:

- Step 1 : React a boronic ester (e.g., epi-27k ) with hydrogen peroxide (33% in H₂O) and sodium hydroxide in THF/water (0.5 M) to hydrolyze the boronate .

- Step 2 : Purify the product via flash chromatography (n-pentan/EtOAc gradients) to isolate This compound with >99:1 enantiomeric ratio (e.r.) .

- Key Parameters : Reaction stoichiometry (5.0 equivalents of NaOH, 0.5 M solvent concentration) and chromatographic eluent ratios are critical for yield and purity.

Q. How is this compound characterized to confirm its stereochemical purity?

(Methodological Answer)

- TLC Analysis : Use n-pentan/EtOAC (7:3) to determine Rf values (e.g., Rf = 0.41 for the (R)-enantiomer) .

- Chiral HPLC/GC : Validate enantiomeric excess using chiral stationary phases, cross-referenced with literature retention times.

- Comparative Spectroscopy : Match ¹H/¹³C NMR data with published spectra for analogous trityl-protected alcohols .

Q. What are the recommended handling and storage protocols for this compound in a research setting?

(Methodological Answer)

- Handling : Use EN 374-certified gloves and safety goggles to avoid skin/eye contact. Work under inert atmosphere (N₂/Ar) to prevent trityl group hydrolysis .

- Storage : Keep in a dry, dark environment at 2–8°C in airtight containers. Monitor for decomposition via periodic TLC .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to minimize racemization?

(Methodological Answer)

- Reagent Selection : Use methylboronic acid (1.2 equivalents) to stabilize intermediates during hydrolysis, reducing racemization risks .

- Temperature Control : Maintain reactions at 0–5°C to suppress thermal epimerization.

- In Situ Monitoring : Employ real-time IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

(Methodological Answer)

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) and literature analogs .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding or aggregation impacts on chemical shifts.

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry .

Q. What advanced applications does this compound have in drug delivery systems?

(Methodological Answer)

- Lipid Membrane Studies : Use as a chiral modifier in liposomal formulations to study membrane permeability and phase behavior .

- Prodrug Design : The trityl group acts as a protective moiety for hydroxyl groups in prodrugs, enabling controlled release via pH-sensitive hydrolysis .

Q. How can researchers troubleshoot low yields in large-scale syntheses of this compound?

(Methodological Answer)

- Scale-Up Adjustments : Increase solvent volume (e.g., THF from 0.5 M to 0.3 M) to improve mixing efficiency .

- Catalyst Screening : Test alternative boron catalysts (e.g., pinacolborane) to enhance reaction rates.

- Workflow Automation : Implement flow chemistry systems to maintain precise stoichiometric control and reduce human error.

Data Contradiction Analysis

Q. How to address discrepancies in enantiomeric ratio (e.r.) reports across studies?

(Methodological Answer)

- Reproducibility Checks : Replicate synthesis using identical reagents (e.g., same NaOH lot, H₂O₂ concentration) to isolate batch-specific variables .

- Analytical Calibration : Standardize chiral GC/HPLC methods using certified reference materials to ensure inter-lab consistency.

- Statistical Analysis : Apply ANOVA to compare e.r. data across ≥3 independent trials, identifying outliers due to procedural deviations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。